molecular formula C12H25N3O B13636876 1-(2-Amino-3-methylbutyl)-3-cyclohexylurea

1-(2-Amino-3-methylbutyl)-3-cyclohexylurea

Cat. No.: B13636876
M. Wt: 227.35 g/mol
InChI Key: XUSDOSPPBHMUOC-UHFFFAOYSA-N
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Description

1-(2-Amino-3-methylbutyl)-3-cyclohexylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclohexyl group attached to the urea moiety, along with a 2-amino-3-methylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-methylbutyl)-3-cyclohexylurea typically involves the reaction of cyclohexyl isocyanate with 2-amino-3-methylbutylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-methylbutyl)-3-cyclohexylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of corresponding urea derivatives with oxidized side chains.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-methylbutyl)-3-cyclohexylurea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Amino-3-methylbutyl)-3-phenylurea
  • 1-(2-Amino-3-methylbutyl)-3-methylurea
  • 1-(2-Amino-3-methylbutyl)-3-ethylurea

Comparison: 1-(2-Amino-3-methylbutyl)-3-cyclohexylurea is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties compared to its analogs. The cyclohexyl group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H25N3O

Molecular Weight

227.35 g/mol

IUPAC Name

1-(2-amino-3-methylbutyl)-3-cyclohexylurea

InChI

InChI=1S/C12H25N3O/c1-9(2)11(13)8-14-12(16)15-10-6-4-3-5-7-10/h9-11H,3-8,13H2,1-2H3,(H2,14,15,16)

InChI Key

XUSDOSPPBHMUOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CNC(=O)NC1CCCCC1)N

Origin of Product

United States

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